3-(4-Chlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a heterocyclic compound that combines several pharmacologically active moieties.
Preparation Methods
The synthesis of 4-{[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound.
Scientific Research Applications
4-{[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, which share structural similarities but differ in their substituents and specific activities. Some examples are:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Properties
Molecular Formula |
C15H12ClN5OS |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-[[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H12ClN5OS/c1-8-12(9(2)22-20-8)7-13-19-21-14(17-18-15(21)23-13)10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
LBWHHUSDNKYIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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